2-ethoxyethyl 3-methyl-4H-1,4-benzothiazine-2-carboxylate
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Overview
Description
2-Ethoxyethyl 3-methyl-4H-1,4-benzothiazine-2-carboxylate is a synthetic organic compound belonging to the benzothiazine family. This compound is characterized by its unique structure, which includes a benzothiazine ring fused with a carboxylate group and an ethoxyethyl substituent. It is of interest in various fields due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethoxyethyl 3-methyl-4H-1,4-benzothiazine-2-carboxylate typically involves the following steps:
Formation of the Benzothiazine Ring: The initial step involves the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative, such as 3-methyl-2-bromoacetic acid, under basic conditions to form the benzothiazine ring.
Esterification: The carboxyl group of the benzothiazine intermediate is then esterified with 2-ethoxyethanol in the presence of an acid catalyst like sulfuric acid or p-toluenesulfonic acid to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions, such as temperature, pressure, and reagent flow rates, is crucial for efficient large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-Ethoxyethyl 3-methyl-4H-1,4-benzothiazine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the carboxylate group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ethoxyethyl group, where nucleophiles like amines or thiols replace the ethoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether under reflux conditions.
Substitution: Amines or thiols in the presence of a base like sodium hydride in an aprotic solvent such as dimethylformamide.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Amino or thio derivatives.
Scientific Research Applications
2-Ethoxyethyl 3-methyl-4H-1,4-benzothiazine-2-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory and analgesic agent due to its structural similarity to other bioactive benzothiazines.
Biological Studies: The compound is used in studies exploring its effects on various biological pathways, including enzyme inhibition and receptor modulation.
Industrial Applications: It serves as an intermediate in the synthesis of more complex molecules used in pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-ethoxyethyl 3-methyl-4H-1,4-benzothiazine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiazine ring can mimic natural substrates or inhibitors, allowing the compound to modulate biological pathways. For instance, it may inhibit cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators.
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-methyl-4H-1,4-benzothiazine-2-carboxylate: Similar structure but with an ethyl group instead of an ethoxyethyl group.
2-Methyl-4H-1,4-benzothiazine-3-carboxylate: Differing in the position of the methyl and carboxylate groups.
Uniqueness
2-Ethoxyethyl 3-methyl-4H-1,4-benzothiazine-2-carboxylate is unique due to the presence of the ethoxyethyl group, which can influence its solubility, reactivity, and biological activity compared to its analogs. This structural variation can lead to differences in pharmacokinetics and pharmacodynamics, making it a valuable compound for specific applications.
Properties
Molecular Formula |
C14H17NO3S |
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Molecular Weight |
279.36 g/mol |
IUPAC Name |
2-ethoxyethyl 3-methyl-4H-1,4-benzothiazine-2-carboxylate |
InChI |
InChI=1S/C14H17NO3S/c1-3-17-8-9-18-14(16)13-10(2)15-11-6-4-5-7-12(11)19-13/h4-7,15H,3,8-9H2,1-2H3 |
InChI Key |
NABRVVMQDYMDBL-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCOC(=O)C1=C(NC2=CC=CC=C2S1)C |
Origin of Product |
United States |
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